REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[Br:10])[NH2:6].[C:11](Cl)(Cl)=[O:12].Cl>ClC1C=CC=CC=1>[Cl:2][C:3]1[CH:4]=[C:5]([N:6]=[C:11]=[O:12])[CH:7]=[CH:8][C:9]=1[Br:10] |f:0.1|
|
Name
|
3-chlor-4-bromaniline hydrochloride
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(N)C=CC1Br
|
Name
|
|
Quantity
|
1.25 kg
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the entire mixture was heated to 150°C to 160°C with vigorous stirring
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Br)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |